molecular formula C12H13N3O5S B14866422 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B14866422
M. Wt: 311.32 g/mol
InChI Key: MMLHDTXXJLDKLH-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a methoxy group, and a nitroimidazole moiety

Preparation Methods

The synthesis of 1-(2-methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Benzenesulfonyl Intermediate: This step involves the sulfonylation of 2-methoxy-5-methylbenzene using a sulfonyl chloride reagent under acidic conditions.

    Nitration of Imidazole: The imidazole ring is nitrated using a nitrating agent such as nitric acid or a nitrate salt.

    Coupling Reaction: The benzenesulfonyl intermediate is then coupled with the nitrated imidazole under basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or specific solvents.

Chemical Reactions Analysis

1-(2-Methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include nitric acid, hydrogen gas, and nucleophiles such as amines or thiols. Major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted imidazoles.

Scientific Research Applications

1-(2-Methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways: It may interfere with metabolic pathways, such as those involved in DNA synthesis or repair, leading to cell death or growth inhibition.

Comparison with Similar Compounds

1-(2-Methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-methoxy-5-methylbenzenesulfonyl chloride and 2-methoxybenzene sulfonyl chloride share structural similarities but differ in functional groups and reactivity.

    Uniqueness: The presence of both the nitroimidazole and benzenesulfonyl groups in 1-(2-methoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole makes it unique, providing a combination of properties that are not found in other similar compounds.

Properties

Molecular Formula

C12H13N3O5S

Molecular Weight

311.32 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole

InChI

InChI=1S/C12H13N3O5S/c1-8-4-5-10(20-3)11(6-8)21(18,19)14-9(2)13-7-12(14)15(16)17/h4-7H,1-3H3

InChI Key

MMLHDTXXJLDKLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C

solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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